H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH
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Overview
Description
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH is a synthetic peptide composed of five amino acids: D-phenylalanine, D-arginine, D-leucine, D-histidine, and D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, D-arginine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for D-leucine, D-histidine, and D-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
Oxidation: Oxo-histidine and other oxidized derivatives.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering a cascade of intracellular events. For example, it may activate signaling pathways that regulate cell growth, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-NH₂: Similar structure but with an amide group at the C-terminus.
H-D-Phe-D-Arg-D-Leu-D-His-D-Trp-OH: Substitution of D-phenylalanine with D-tryptophan.
H-D-Phe-D-Arg-D-Leu-D-His-D-Tyr-OH: Substitution of D-phenylalanine with D-tyrosine.
Uniqueness
H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its ability to interact with specific molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
177959-21-6 |
---|---|
Molecular Formula |
C36H50N10O6 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H50N10O6/c1-22(2)16-28(44-32(48)27(14-9-15-41-36(38)39)43-31(47)26(37)17-23-10-5-3-6-11-23)33(49)45-29(19-25-20-40-21-42-25)34(50)46-30(35(51)52)18-24-12-7-4-8-13-24/h3-8,10-13,20-22,26-30H,9,14-19,37H2,1-2H3,(H,40,42)(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H4,38,39,41)/t26-,27-,28-,29-,30-/m1/s1 |
InChI Key |
ZGOLGQLIPBHBHR-XZTOTZIXSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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